molecular formula C18H18BrNO3 B2985783 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate CAS No. 1794778-19-0

2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Cat. No.: B2985783
CAS No.: 1794778-19-0
M. Wt: 376.25
InChI Key: DUGAWVMXXSPRPW-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a bromobenzyl group, an amino group, and a dimethylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate typically involves a multi-step process:

    Formation of 4-Bromobenzylamine: This can be achieved by the bromination of benzylamine using bromine in the presence of a suitable solvent such as acetic acid.

    Esterification Reaction: The 3,4-dimethylbenzoic acid is reacted with an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid to form the ester.

    Coupling Reaction: The final step involves the coupling of 4-bromobenzylamine with the esterified product in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to specific sites, while the amino and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate
  • 2-((4-Fluorobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate
  • 2-((4-Methylbenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Uniqueness

2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other specific interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-12-3-6-15(9-13(12)2)18(22)23-11-17(21)20-10-14-4-7-16(19)8-5-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGAWVMXXSPRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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